3-Ethynyl-3'-(methoxymethyl)-1,1'-biphenyl
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Overview
Description
3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a methoxymethyl group attached to a biphenyl structure
Preparation Methods
The synthesis of 3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the coupling of a substituted biphenyl with an ethynylating agent under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group typically yields aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study biological processes involving biphenyl derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and methoxymethyl groups can influence the compound’s binding affinity and selectivity for these targets.
In chemical reactions, the compound’s reactivity is influenced by the presence of the ethynyl group, which can participate in various addition and substitution reactions. The biphenyl structure provides a rigid framework that can affect the compound’s overall reactivity and stability.
Comparison with Similar Compounds
3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
3-Ethynyl-1,1’-biphenyl: Lacks the methoxymethyl group, which can affect its reactivity and applications.
3-Methoxymethyl-1,1’-biphenyl:
3-Ethynyl-3’-methyl-1,1’-biphenyl: The presence of a methyl group instead of a methoxymethyl group can alter its properties and applications.
The uniqueness of 3-Ethynyl-3’-(methoxymethyl)-1,1’-biphenyl lies in the combination of the ethynyl and methoxymethyl groups, which provide distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-ethynyl-3-[3-(methoxymethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-6-4-8-15(10-13)16-9-5-7-14(11-16)12-17-2/h1,4-11H,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDDRTHLHYAHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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